N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Biological Activities
A novel synthetic route was developed for 1,3,4-oxadiazole derivatives, showcasing potent α-glucosidase inhibitory potential, indicating their promise as drug leads in the treatment of diabetes through enzyme inhibition mechanisms. This approach utilized common raw materials, leading to the creation of compounds that could serve as potential drug leads (M. Iftikhar et al., 2019).
Antimicrobial and Anticancer Activities
Another study synthesized 2,5-disubstituted 1,3,4-oxadiazole compounds, evaluated for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, with two compounds showing significant activity and lesser toxicity, suggesting their potential for further biological screening (Samreen Gul et al., 2017).
Additionally, derivatives were synthesized with anticancer activities evaluated against a panel of 60 different human tumor cell lines. Some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, indicating their potential as cancer therapeutics (M. Duran & Ş. Demirayak, 2012).
Enzyme Inhibition for Neurodegenerative Diseases
Compounds with 1,3,4-oxadiazole derivatives were investigated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes, showing relative activity against AChE. This points to their potential application in treating diseases like Alzheimer's, where enzyme inhibition is a key therapeutic strategy (A. Rehman et al., 2013).
Antimicrobial and Antifungal Agents
The synthesis and characterization of new thiazolidin-4-one derivatives were conducted to assess their potential as antimicrobial agents. In vitro tests showed promising antibacterial and antifungal activities, underscoring the therapeutic potential of such compounds in combating infectious diseases (B. A. Baviskar et al., 2013).
properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-8-13(26-9(2)17-8)14-19-20-15(25-14)18-12(22)7-21-10-5-3-4-6-11(10)24-16(21)23/h3-6H,7H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOYYQHOMKAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.